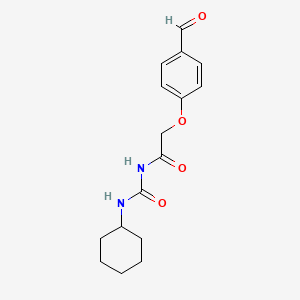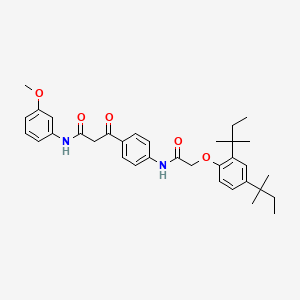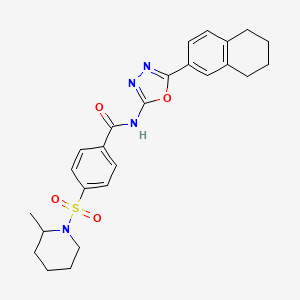![molecular formula C11H14N6O2 B2396240 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 109967-22-8](/img/structure/B2396240.png)
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MTT, is a yellowish crystalline powder that is commonly used in scientific research. MTT is a tetrazolium salt that is used to assess cell viability and proliferation in various cell-based assays. It is a widely used reagent in biomedical research due to its ability to measure the metabolic activity of living cells.
作用机制
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is reduced to formazan by mitochondrial dehydrogenases in living cells. The reduction of this compound to formazan is an indicator of the metabolic activity of living cells. The reduction of this compound to formazan is a two-electron transfer process that occurs in the presence of NADH or NADPH.
Biochemical and Physiological Effects:
This compound is a non-toxic reagent that is widely used in scientific research. It does not affect the viability or proliferation of living cells. This compound is metabolized by living cells to form formazan, which is a water-insoluble compound that accumulates in the cells. Formazan is not toxic to living cells and is easily detected by colorimetric assays.
实验室实验的优点和局限性
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a widely used reagent in scientific research due to its ability to measure the metabolic activity of living cells. It is a non-toxic reagent that does not affect the viability or proliferation of living cells. This compound is easy to use and can be easily detected by colorimetric assays. However, this compound has some limitations in lab experiments. This compound can only measure the metabolic activity of living cells and cannot differentiate between viable and non-viable cells. This compound is also affected by the pH of the medium and can produce false-positive or false-negative results.
未来方向
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has been widely used in scientific research for many years. However, there are still some limitations and challenges in using this compound in lab experiments. Future research can focus on developing new and improved cell viability assays that can overcome the limitations of this compound. Some possible future directions include developing new assays that can differentiate between viable and non-viable cells, developing new assays that are not affected by the pH of the medium, and developing new assays that can measure the metabolic activity of specific cell types.
合成方法
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be synthesized by the reaction of methyl isocyanate with 2,4,6-trimethyl-1,3,5-triazine in the presence of a catalyst. The reaction yields this compound as a yellowish crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学研究应用
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is widely used in scientific research to assess cell viability and proliferation. It is used in various cell-based assays such as the this compound assay, which measures the metabolic activity of living cells. The this compound assay is a colorimetric assay that measures the reduction of this compound to formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
属性
IUPAC Name |
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-6-5-17-7-8(12-10(17)16(4)13-6)14(2)11(19)15(3)9(7)18/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZODEPAPSDENAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)

![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)



![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)

